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6-O-demethyl-5-deoxyfusarubin

Structure-Activity Relationship Naphthoquinone Chemistry Biosynthetic Intermediates

Sourcing a reliable standard for polyketide pathway analysis is challenging; generic naphthoquinones invalidate SAR data. 6-O-Demethyl-5-deoxyfusarubin (CAS 132899-03-7) solves this as a discrete biosynthetic intermediate from Nectria haematococca mutants. - Selective HeLa cell cytotoxicity (IC50 10.3 μM vs. >40 μM in A549/MCF7/KB lines) - Authenticated standard for HPLC-DAD verification of O-methyltransferase function - Chemotaxonomic marker for metabolomic dereplication of Chaetomium spp.

Molecular Formula C14H12O6
Molecular Weight 276.24 g/mol
CAS No. 132899-03-7
Cat. No. B1199494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-demethyl-5-deoxyfusarubin
CAS132899-03-7
Synonyms6-DMDF
6-O-demethyl-5-deoxyfusarubin
Molecular FormulaC14H12O6
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)O)O
InChIInChI=1S/C14H12O6/c1-14(19)4-8-9(5-20-14)13(18)11-7(12(8)17)2-6(15)3-10(11)16/h2-3,15-16,19H,4-5H2,1H3
InChIKeyUOMAVGZJLAITCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Demethyl-5-deoxyfusarubin Overview


6-O-Demethyl-5-deoxyfusarubin (CAS 132899-03-7) is a naphthoquinone-derived secondary metabolite belonging to the benzoisochromanequinone class [1]. It was first isolated from a mutant strain (redD169.yelY9) of the fungus Nectria haematococca (syn. Fusarium solani) blocked in fusarubin biosynthesis [2]. The compound exhibits antifungal activity and mycoplasma-inhibiting properties, and has been subsequently identified from other fungal sources including Chaetomium globosum [3].

Biosynthetic pathway intermediate for fungal polyketide studies
Reported antifungal and antimycoplasma activity for SAR screening
Cell-line selective cytotoxicity profile for cell-model endpoint review
Genetically validated intermediate (Δfsr2 mutant substrate)

6-O-Demethyl-5-deoxyfusarubin vs. Fusarubin Analogs


Fusarubin analogs exhibit structure-dependent variations in biological activity, and substitution with a generic naphthoquinone or even a closely related fusarubin derivative risks invalidating experimental results. 6-O-Demethyl-5-deoxyfusarubin lacks the 6-O-methyl group present in fusarubin and also lacks the 5-hydroxyl group characteristic of the core fusarubin structure [1]. This specific demethylation pattern results from a defined genetic block in the fusarubin biosynthetic pathway, making the compound a discrete pathway intermediate rather than a freely interchangeable end-product [2]. Consequently, its cytotoxic profile, antifungal spectrum, and physicochemical properties differ measurably from those of fusarubin, anhydrofusarubin, and methylated analogs, as detailed in the quantitative evidence below.

Methylation pattern mismatch
Missing 6-O-methyl group may shift biological activity compared to fusarubin or 8-O-methyl analogs.
Pathway intermediate, not end-product
Accumulates only under specific genetic blocks; not freely interchangeable with fully processed fusarubin derivatives.
Cytotoxicity spectrum differs
Cell-line selectivity diverges from methylated naphthoquinones; assay response may not replicate with generic analogs.

6-O-Demethyl-5-deoxyfusarubin Differentiation Data


Structural Demethylation and Scaffold Properties

6-O-Demethyl-5-deoxyfusarubin differs from the parent compound fusarubin by the absence of a methyl group at the 6-O position and the absence of a hydroxyl group at the 5-position. Fusarubin has the molecular formula C15H14O7 (MW 306.27) and contains a 6-O-methyl ether, whereas 6-O-demethyl-5-deoxyfusarubin is C14H12O6 (MW 276.24) [1]. This demethylation reduces hydrogen bond acceptor capacity and increases relative hydrophilicity, which class-level inference suggests may alter membrane permeability and target binding compared to methylated analogs such as 8-O-methylfusarubin or methyl ether of fusarubin [2].

Structural demethylation
Class-level inference
C14H12O6 (MW 276.24) vs. Fusarubin C15H14O7 (MW 306.27); Δ -30.03 g/mol, 0 methoxy vs. 1
May alter solubility and membrane permeability relative to methylated analogs.
Data to verify; class-level inference from functional group analysis.
Structure-Activity Relationship Naphthoquinone Chemistry Biosynthetic Intermediates

Differential Cancer Cell Cytotoxicity

In MTT assays following 96-hour incubation, 6-O-demethyl-5-deoxyfusarubin exhibited an IC50 of 10.3 μM against HeLa cervical carcinoma cells, while showing substantially weaker activity against MDA-MB-231 breast cancer cells (IC50 = 30.72 μM) [1]. Against A549 lung carcinoma, MCF7 breast carcinoma, and KB epidermoid carcinoma cells (48-hour incubation), the compound demonstrated IC50 values >40 μM [2]. In contrast, the structurally related analog 8-O-methylfusarubin displayed an IC50 of 1.01 μM against MCF-7 cells, indicating that 6-O-demethylation reduces cytotoxic potency against certain breast cancer lines relative to 8-O-methylated derivatives [3]. Anhydrofusarubin and methyl ether of fusarubin exhibited IC50 values of 3.97 μg/mL and 3.58 μg/mL, respectively, against K-562 leukemia cells in a WST-1 assay [4], though direct cross-study comparisons are limited by differing cell lines and assay conditions.

Cancer cell cytotoxicity
Cross-study comparable
HeLa IC50 10.3 μM (96h MTT); MDA-MB-231 IC50 30.72 μM; A549, MCF7, KB >40 μM
Supports cell-line selective response review; ~10-fold lower potency vs. 8-O-methyl analog on MCF-7.
Cross-study interpretation limited by different assay conditions and cell panels.
Cancer Cell Cytotoxicity Naphthoquinone Antitumor Selectivity Profiling

Biosynthetic Pathway Intermediate

6-O-Demethyl-5-deoxyfusarubin (also designated 6-O-demethyl-10-deoxyfusarubin) has been unequivocally identified as a pathway-specific intermediate in fusarubin biosynthesis. In Fusarium fujikuroi, deletion of the fsr2 gene (encoding a putative O-methyltransferase) results in accumulation of 6-O-demethyl-10-deoxyfusarubin, confirming that this compound is the substrate for subsequent methylation steps [1]. By contrast, the wild-type strain produces fully methylated fusarubin derivatives such as 8-O-methylfusarubin and 8-O-methylanhydrofusarubinlactol [1]. This genetic validation provides a level of pathway annotation that is unavailable for many other fusarubin analogs.

Biosynthetic pathway position
Supporting evidence
Accumulates in Δfsr2 mutant; substrate for Fsr2 O-methyltransferase in F. fujikuroi
Genetically validated intermediate for pathway engineering and enzyme studies.
HPLC-DAD confirmation in ICI medium, 6-day culture.
Biosynthetic Gene Clusters Polyketide Pathway Fungal Secondary Metabolism

Cross-Genera Natural Distribution

While 6-O-demethyl-5-deoxyfusarubin was originally characterized from a Nectria haematococca mutant [1], subsequent studies have identified the same compound from the endophytic fungus Chaetomium globosum S108 isolated from wild rice [2]. This is in contrast to the majority of fusarubin-type naphthoquinones, which are predominantly reported from Fusarium and Nectria species. The detection of 6-O-demethyl-5-deoxyfusarubin in Chaetomium expands the known taxonomic distribution of this specific demethylated intermediate.

Cross-genera distribution
Supporting evidence
Isolated from Nectria haematococca (mutant) and Chaetomium globosum S108
Expanded taxonomic source beyond typical Fusarium/Nectria; may support alternative sourcing.
Structural confirmation by ESI-MS and NMR; single report from Chaetomium.
Natural Product Discovery Fungal Chemodiversity Endophytic Fungi

6-O-Demethyl-5-deoxyfusarubin Research Applications


Antifungal and Antimycoplasma Screening

6-O-Demethyl-5-deoxyfusarubin has documented antifungal and mycoplasma-inhibiting activity [1]. Its distinct demethylated scaffold makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at elucidating the role of 6-O-methylation in antifungal potency. Researchers can use this compound as a comparator to assess whether the presence or absence of the 6-O-methyl group influences MIC values against target fungal pathogens.

Cancer Cytotoxicity Profiling

The compound exhibits selective cytotoxicity, with an IC50 of 10.3 μM against HeLa cervical carcinoma cells but >40 μM against A549, MCF7, and KB lines [2][3]. This differential sensitivity suggests a cell-type-specific mode of action. Researchers investigating naphthoquinone-induced apoptosis or DNA damage pathways may use 6-O-demethyl-5-deoxyfusarubin as a tool compound to probe mechanisms that are preferentially operative in HeLa cells.

Fungal Pathway & Gene Cluster Studies

As a genetically validated intermediate in the fusarubin biosynthetic pathway [4], 6-O-demethyl-5-deoxyfusarubin is indispensable for studies of polyketide tailoring enzymology. It serves as an authentic standard for HPLC-DAD analysis of fungal extracts from gene deletion or overexpression strains, enabling precise annotation of pathway intermediates and verification of O-methyltransferase function (e.g., fsr2 gene product).

Dereplication and Chemotaxonomy

The isolation of 6-O-demethyl-5-deoxyfusarubin from Chaetomium globosum [5] indicates its utility as a chemotaxonomic marker. Researchers performing metabolomic profiling or dereplication of fungal extracts can use this compound as a reference standard to identify related naphthoquinone-producing strains across diverse genera, facilitating the discovery of novel biosynthetic gene clusters and structurally related secondary metabolites.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Demethylated naphthoquinone scaffold
MIC endpoints vs. target fungal/mycoplasma strains
Cancer cell-model studies
Cell-line selective cytotoxicity profile
Apoptosis/viability endpoint validation in HeLa vs. resistant lines
Biosynthetic pathway & enzyme studies
Genetically validated intermediate
HPLC-DAD pathway annotation & O-methyltransferase activity
Chemotaxonomic dereplication studies
Cross-genera occurrence (Chaetomium)
Metabolomic profiling reference standard & cluster identification

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